Alteminostat

Übersicht

Beschreibung

Es wird derzeit untersucht, ob es ein therapeutisches Potenzial zur Behandlung verschiedener Krebsarten, darunter Lymphom und multiples Myelom, hat . Histondeacetylase-Inhibitoren sind eine Klasse von Verbindungen, die die Funktion von Histondeacetylase stören, was zu einer erhöhten Acetylierung von Histonen und anderen Proteinen führt. Dies kann zu einer Modulation der Genexpression, Zellzyklusregulation, Differenzierung und Apoptose führen .

Vorbereitungsmethoden

Die Synthese von CKD-581 umfasst mehrere Schritte, beginnend mit der Herstellung des Hydroxamsäuremoleküls. Die Synthese-Route umfasst in der Regel die folgenden Schritte:

Bildung der Hydroxamsäuregruppe: Dies wird erreicht, indem ein geeigneter Ester mit Hydroxylamin unter basischen Bedingungen umgesetzt wird.

Kopplung mit einem aromatischen Ring: Die Hydroxamsäure wird dann durch eine Reihe von Reaktionen, darunter Nitrierung, Reduktion und Acylierung, mit einem aromatischen Ring gekoppelt.

Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kupplung des Hydroxamsäure-aromatischen Zwischenprodukts mit einem geeigneten Linker, um CKD-581 zu bilden.

Industrielle Produktionsverfahren für CKD-581 sind nicht allgemein dokumentiert, aber sie umfassen wahrscheinlich eine Optimierung der Synthese-Route, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

CKD-581 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: CKD-581 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

CKD-581 hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere im Bereich der Onkologie. Zu den bemerkenswerten Anwendungen gehören:

Krebsbehandlung: CKD-581 hat in präklinischen Studien und klinischen Studien eine potente Antikrebswirkung gezeigt. .

Epigenetische Modulation: Als Histondeacetylase-Inhibitor moduliert CKD-581 den Acetylierungsstatus von Histonen und anderen Proteinen, was zu Veränderungen der Genexpression führt.

Kombinationstherapie: CKD-581 wurde in Kombination mit anderen therapeutischen Wirkstoffen wie Lenalidomid und Dexamethason untersucht, um seine Antikrebseffizienz zu steigern.

Wirkmechanismus

CKD-581 entfaltet seine Wirkung durch Hemmung der Aktivität von Histondeacetylasen, die Enzyme, die für die Entfernung von Acetylgruppen von Histonproteinen verantwortlich sind. Diese Hemmung führt zu einer erhöhten Acetylierung von Histonen, was zu einer lockereren Chromatinstruktur und einer erhöhten Transkriptionsaktivität führt . CKD-581 beeinflusst auch die Acetylierung von Nicht-Histon-Proteinen, was verschiedene zelluläre Prozesse beeinflussen kann, darunter Zellzyklusregulation, Differenzierung und Apoptose .

Zu den molekularen Zielen von CKD-581 gehören Histondeacetylasen der Klasse I und II. Durch die Hemmung dieser Enzyme stört CKD-581 die Funktion mehrerer onkogenischer Signalwege, was zur Unterdrückung des Tumorwachstums und zur Induktion von Krebszelltod führt .

Wirkmechanismus

CKD-581 exerts its effects by inhibiting the activity of histone deacetylases, which are enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and increased transcriptional activity . CKD-581 also affects the acetylation of non-histone proteins, which can influence various cellular processes, including cell cycle regulation, differentiation, and apoptosis .

The molecular targets of CKD-581 include class I and II histone deacetylases. By inhibiting these enzymes, CKD-581 disrupts the function of multiple oncogenic pathways, leading to the suppression of tumor growth and induction of cancer cell death .

Vergleich Mit ähnlichen Verbindungen

CKD-581 ist Teil einer Klasse von Verbindungen, die als Histondeacetylase-Inhibitoren bekannt sind. Einige ähnliche Verbindungen in dieser Klasse sind:

Vorinostat (SAHA): Vorinostat ist ein weiterer Histondeacetylase-Inhibitor auf Hydroxamsäurebasis, der für die Behandlung des kutanen T-Zell-Lymphoms zugelassen ist.

Panobinostat: Panobinostat ist ein Pan-Histondeacetylase-Inhibitor, der bei der Behandlung des multiplen Myeloms wirksam ist.

Romidepsin: Romidepsin ist ein cyclisches Peptid-Histondeacetylase-Inhibitor, der zur Behandlung von kutanem und peripherem T-Zell-Lymphom eingesetzt wird.

CKD-581 ist einzigartig in seiner Kombination aus potenter Histondeacetylase-Hemmung und einem günstigen Sicherheitsprofil, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebstherapie macht .

Biologische Aktivität

Alteminostat, also known as CKD-581, is a novel pan-histone deacetylase (HDAC) inhibitor currently under investigation for its therapeutic potential in various hematologic malignancies, particularly lymphoma and multiple myeloma (MM). This article delves into the biological activity of this compound, summarizing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound functions primarily as an HDAC inhibitor, targeting both class I and class II HDAC enzymes. The inhibition of these enzymes leads to an increase in the acetylation of histones and non-histone proteins, which plays a crucial role in regulating gene expression related to cell cycle progression, apoptosis, and differentiation.

Key Findings:

- Acetylation Effects : Studies have shown that this compound significantly increases the acetylation of histones H3 and H4 in MM cells, leading to altered gene expression profiles that promote apoptosis and inhibit cell proliferation .

- Wnt/β-Catenin Pathway : this compound has been shown to downregulate oncoproteins via the induction of DACT3, subsequently inhibiting the Wnt/β-catenin signaling pathway. This pathway is critical for maintaining stemness and promoting malignant characteristics in cancer cells .

Clinical Studies

This compound has undergone several clinical trials to evaluate its safety and efficacy. A Phase I trial demonstrated that it was well-tolerated among patients with refractory lymphoma and MM. Notably, 44.4% of participants achieved stable disease or better outcomes when treated with this compound in combination with standard chemotherapy regimens .

Table 1: Summary of Clinical Trials Involving this compound

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings. Below are notable examples:

- Case Study 1 : A patient with relapsed MM exhibited significant tumor reduction after treatment with this compound combined with standard therapies. The patient experienced minimal side effects, highlighting the compound's favorable safety profile.

- Case Study 2 : In a cohort of lymphoma patients treated with this compound, researchers observed an improvement in overall survival rates compared to historical controls receiving conventional therapies alone. This suggests a synergistic effect when combined with existing treatment modalities.

Research Findings

Recent studies have expanded on the biological activity of this compound beyond its role as an HDAC inhibitor:

- Gene Expression Profiling : A cDNA microarray analysis revealed that this compound treatment led to significant changes in the expression of genes associated with cell survival and apoptosis pathways, particularly those involved in the Wnt/β-catenin signaling cascade .

- Xenograft Models : Preclinical studies using xenograft models have demonstrated that this compound effectively inhibits tumor growth in vivo, reinforcing its potential as a therapeutic agent for hematologic malignancies .

Eigenschaften

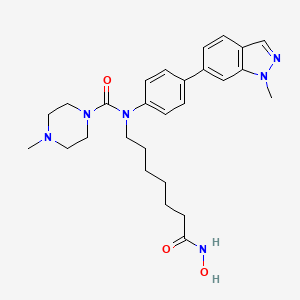

IUPAC Name |

N-[7-(hydroxyamino)-7-oxoheptyl]-4-methyl-N-[4-(1-methylindazol-6-yl)phenyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O3/c1-30-15-17-32(18-16-30)27(35)33(14-6-4-3-5-7-26(34)29-36)24-12-10-21(11-13-24)22-8-9-23-20-28-31(2)25(23)19-22/h8-13,19-20,36H,3-7,14-18H2,1-2H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQGPOVCXMZUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N(CCCCCCC(=O)NO)C2=CC=C(C=C2)C3=CC4=C(C=C3)C=NN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246374-97-9 | |

| Record name | Alteminostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246374979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALTEMINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FM6TS1M0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.